1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE
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Overview
Description
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE is a chemical compound characterized by the presence of a dinitroindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE typically involves the nitration of indazole derivatives followed by acylation
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The indazole moiety can interact with specific binding sites, influencing the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-NITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE: Similar structure but with fewer nitro groups.
1-(4,6-DIAMINO-1H-INDAZOL-1-YL)ETHAN-1-ONE: Contains amino groups instead of nitro groups.
1-(4,6-DICHLORO-1H-INDAZOL-1-YL)ETHAN-1-ONE: Contains chloro groups instead of nitro groups.
Uniqueness
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activities. The dinitro substitution pattern can influence the compound’s electronic properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6N4O5 |
---|---|
Molecular Weight |
250.17g/mol |
IUPAC Name |
1-(4,6-dinitroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H6N4O5/c1-5(14)11-8-2-6(12(15)16)3-9(13(17)18)7(8)4-10-11/h2-4H,1H3 |
InChI Key |
RPSCBYRDIFJDPN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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